N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide
Description
N'-[(4-Chlorophenyl)methylene]-2-cyanoacetohydrazide (molecular formula: C₁₀H₈ClN₃O) is a hydrazide-hydrazone derivative synthesized via condensation of 2-cyanoacetohydrazide with 4-chlorobenzaldehyde. Its structure is confirmed by IR, ¹H-NMR, and mass spectrometry . Key spectral features include:
- IR: 3185 cm⁻¹ (N-H stretch), 2258 cm⁻¹ (C≡N), and 1673 cm⁻¹ (C=O).
- ¹H-NMR: δ 8.16 (=CH imine proton), δ 7.48–7.99 (aromatic protons), and δ 4.21 (CH₂).
- Mass spectrometry: m/z 221 (M⁺), with fragmentation peaks at m/z 138 (base peak) and 153 .
The compound crystallizes in ethanol with a melting point of 210–214°C and exhibits elemental composition consistent with theoretical values (C: 54.00% vs. 54.19% calcd; N: 18.65% vs. 18.96% calcd) .
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLGQJKFIOJSPN-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323952 | |
| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
180793-13-9 | |
| Record name | N-[(E)-(4-chlorophenyl)methylideneamino]-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Hydrazones are known to exhibit a wide variety of biological activities. They are usually formed by the action of hydrazine on ketones or aldehydes . The most significant reactivity of the hydrazones is their nucleophilicity. Thus, reactions like Mannich reaction, coupling reaction, and halogenations have taken place readily at such carbon .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other hydrazide compounds, it is plausible that it could participate in biochemical reactions involving enzymes, proteins, and other biomolecules
Biological Activity
N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound range from 0.5 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 | Excellent |
| Escherichia coli | 1 | Good |
| Bacillus subtilis | 2 | Moderate |
| Candida albicans | 8 | Weak |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
- Cell Lines Tested : The compound has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : IC50 values were reported at approximately 15 μM for MCF-7 and 20 μM for A549 cells, indicating significant cytotoxic effects .
Antioxidant Properties
The antioxidant capacity of this compound has also been assessed using DPPH radical scavenging assays.
- Scavenging Activity : The compound exhibited a scavenging percentage of around 85% at a concentration of 100 μg/mL, comparable to standard antioxidants like ascorbic acid .
- Mechanism : Its antioxidant activity is attributed to the presence of the hydrazone functional group which can donate hydrogen atoms to free radicals.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results showed that it could inhibit bacterial growth effectively, suggesting potential use in treating infections caused by resistant strains .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance stability and conjugation, critical for optoelectronic applications .
- Heteroaryl substituents (e.g., phenothiazine, dibenzofuran) improve light-harvesting efficiency in dyes .
Photophysical and Optoelectronic Properties
Comparative photophysical data for dye-sensitized solar cell (DSSC) applications:
Insights :
Antitumor Activity
Findings :
Antimicrobial Activity
Q & A
Q. What are the optimal synthetic routes for N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide, and how is the product characterized?
The compound is synthesized via condensation of 2-cyanoacetohydrazide with 4-chlorobenzaldehyde in ethanol under reflux. Key steps include:
Q. How does the compound participate in Knoevenagel condensation or cyclization reactions?
The active methylene group (-CH₂CN) enables reactivity with aldehydes/ketones. For example:
Q. What analytical techniques are critical for distinguishing between geometric isomers (E/Z) of this compound?
- 1H NMR : Chemical shifts of the hydrazone proton (=CH) vary based on stereochemistry (e.g., δ 8.16 ppm for E-isomer) .
- IR Spectroscopy : Differences in hydrogen bonding (N-H stretching) may indicate isomerization .
- X-ray Crystallography : Resolves spatial arrangement (not directly reported but referenced for analogous hydrazides) .
Advanced Research Questions
Q. How does this compound perform in photophysical applications (e.g., dye-sensitized solar cells)?
Analogous cyanoacetohydrazide dyes exhibit:
- High Molar Extinction Coefficients : ~20,000–21,000 M⁻¹cm⁻¹, ideal for light harvesting .
- IPCE Efficiency : Up to 64% in DSSCs, linked to electron transfer from donor (phenothiazine) to acceptor (cyanoacetohydrazide) .
- DFT Studies : Reveal extended π-conjugation and charge-transfer transitions, critical for optimizing optoelectronic properties .
Q. What methodologies are used to evaluate its potential as a metalloproteinase (MMP) inhibitor or anticancer agent?
- Molecular Docking : Simulates binding interactions with MMP-10 active sites, guided by triazine-based scaffolds .
- Biological Assays : Antimicrobial testing via agar diffusion (e.g., against S. aureus and E. coli) using derivatives like pyrazolo-pyridones .
- Ferroptosis Induction : Assessed via lipid peroxidation assays in cancer cell lines .
Q. How are computational tools (e.g., DFT, MD simulations) applied to study its reactivity and stability?
- DFT Calculations : Optimize geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational changes in aqueous/organic media .
- QSAR Modeling : Correlates substituent effects (e.g., 4-Cl vs. 3-Cl) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
